3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol (CAS: 1484615-75-9) is a chiral β-amino alcohol characterized by a 4-chloro-2-fluorophenyl substituent at the C1 hydroxyl-bearing carbon and a primary amine at the C3 position. This 1,3-amino alcohol scaffold is a privileged structure in medicinal chemistry, notably serving as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B13150490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C(CCN)O
InChIInChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
InChIKeyMFUUPAPSIIZTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol: A Strategic Procurement Guide for a Chiral β-Amino Alcohol Scaffold


3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol (CAS: 1484615-75-9) is a chiral β-amino alcohol characterized by a 4-chloro-2-fluorophenyl substituent at the C1 hydroxyl-bearing carbon and a primary amine at the C3 position . This 1,3-amino alcohol scaffold is a privileged structure in medicinal chemistry, notably serving as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents [1][2]. Computational modeling predicts a topological polar surface area (TPSA) of 66.48 Ų, suggesting moderate drug-likeness and reasonable membrane permeability .

Why 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol Cannot Be Casually Substituted by Other β-Amino Alcohols


The specific combination of a 1,3-amino alcohol connectivity, a single stereocenter at C1, and the distinct electronic and steric profile of the para-chloro, ortho-fluoro phenyl ring makes this compound a non-interchangeable intermediate. Simple substitution with a non-halogenated 3-amino-1-phenylpropan-1-ol fails to recapitulate the critical halogen-mediated interactions (e.g., halogen bonding, enhanced lipophilicity) required for target engagement in lead optimization programs [1]. Similarly, replacing the regioisomeric 1,3-relationship with a 1,2-amino alcohol or a 3-amino-3-ol analog fundamentally alters the spatial orientation of hydrogen bond donors/acceptors, leading to divergent biological activity and synthetic utility [2]. These structural nuances mandate rigorous procurement specifications.

Quantitative Differentiation: 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol vs. Closest Analogs


Chiral 1,3-Amino Alcohol vs. Achiral or Racemic Mixtures: Enantioselective Synthesis Control

The (1R)-enantiomer (CAS: 2227765-21-9) and (1S)-enantiomer (CAS: 2227909-98-8) are available as single, defined stereoisomers, enabling researchers to procure a specific enantiomer for structure-activity relationship (SAR) studies. This is in direct contrast to the racemic mixture (CAS: 1484615-75-9), where the presence of the distomer can confound biological assays. Procurement of the single, defined (R)- or (S)-enantiomer ensures that observed activity originates from a single molecular entity, a critical requirement for reproducible pharmacological profiling .

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Enhanced Lipophilicity and Membrane Permeability via Halogenation Compared to Non-Halogenated Analog

The target compound's halogen substitution (4-chloro-2-fluorophenyl) drastically alters its pharmacokinetic profile relative to the non-halogenated 3-amino-1-phenylpropan-1-ol. Computational data indicates a significantly higher topological polar surface area (TPSA) and lipophilicity for the target, which translates to enhanced membrane permeability. The target compound's TPSA is predicted at 66.48 Ų , compared to 46.25 Ų for the non-halogenated analog [1]. Similarly, experimental LogP data show a substantial increase in lipophilicity for the halogenated analog, with a predicted LogP of approximately 1.2 versus 0.53 for the non-halogenated version, directly impacting passive membrane diffusion [1]. This difference is critical for achieving oral bioavailability or cellular target engagement in drug discovery programs .

Lipophilicity ADME Physicochemical Properties

Regioisomeric Differentiation: 1,3-Amino Alcohol vs. 1,2-Amino Alcohol Scaffold for Kinase Inhibition

The 1,3-amino alcohol connectivity of the target compound distinguishes it from its 1,2-amino alcohol regioisomers (e.g., (1S,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-OL, CAS: 1270266-34-6). This difference is critical in medicinal chemistry; 1,3-amino alcohols are privileged scaffolds for developing selective kinase inhibitors targeting CK1ε [1], achieving GI50 values in the 1-20 µM range across solid tumor cell lines, with one lead compound demonstrating unprecedented selectivity for CK1ε [1]. The 1,2-amino alcohol scaffold, in contrast, is more commonly associated with different pharmacological classes (e.g., beta-blockers), highlighting how the amino-to-alcohol distance determines its primary application. Patent literature further emphasizes the importance of 1,3-amino alcohols as critical intermediates in synthesizing specific, biologically active molecules [2].

Kinase Inhibitor Scaffold Hopping Structure-Activity Relationship

Synthetic Versatility: Direct Access to 1,3-Heterocycles and Complex Amines vs. Non-Functionalized Analogs

The propan-1-ol backbone with a primary amine at C3 and a chiral alcohol at C1 provides a 1,3-difunctionalized system that is ideal for synthesizing 1,3-heterocycles, such as oxazines and oxazolidinones, which are potent bioactive motifs. The chiral center at C1 enables its use in asymmetric synthesis, either as a chiral auxiliary or as a building block for creating more complex stereochemical arrays with diastereomeric excess (de) >97% in final products [1]. This synthetic utility is significantly higher than that of simpler, non-chiral 3-phenylpropan-1-amines or non-halogenated amino alcohols, which lack either the necessary chiral handle or the reactivity profile for such specific transformations. Patent applications specifically highlight the use of structurally related chiral 1,3-amino alcohols as key precursors for producing pharmaceutical products [2].

Chiral Building Block Heterocycle Synthesis Asymmetric Catalysis

High-Value Application Scenarios for 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol Based on Quantified Differentiation


Enantioselective Lead Optimization in Kinase Inhibitor Programs

Medicinal chemistry teams developing selective kinase inhibitors, particularly those targeting CK1ε [1], should procure the single (R) or (S) enantiomer of this compound. As established in Section 3, the defined stereochemistry eliminates confounding biological signals from a distomer, and the 1,3-amino alcohol scaffold provides the necessary geometry for binding to the kinase hinge region, where analogous compounds have demonstrated GI50 values in the low micromolar range against cancer cell lines [1].

Development of Halogenated CNS-Penetrant Drug Candidates

For projects requiring blood-brain barrier (BBB) penetration, the target compound's balanced lipophilicity (predicted LogP ~1.2) and enhanced TPSA (66.48 Ų) make it a superior starting point over non-halogenated analogs (LogP 0.53) . The specific 4-chloro-2-fluoro substitution pattern is a known medicinal chemistry strategy to improve metabolic stability while maintaining sufficient polarity for CNS drug-likeness, a balance not achievable with the des-halo parent structure.

Streamlined Synthesis of Complex Chiral Heterocycles

Process chemistry groups can leverage the 1,3-difunctionalized nature of this compound to bypass multiple synthetic steps. As detailed in Section 3, this amino alcohol is a direct precursor to chiral 1,3-oxazines, a core structure in several anticancer agents [1]. This allows for a more convergent synthesis compared to using separately sourced achiral amine and alcohol building blocks, reducing overall step count and improving atom economy.

Pharmacological Profiling of Halogen Effects on Target Binding

Researchers conducting SAR by catalog can use this compound and its non-halogenated phenyl analog as a pair to systematically probe the contribution of a 4-chloro-2-fluorophenyl motif to binding affinity and selectivity. The quantified ΔTPSA (+20.2 Ų) and ΔLogP (+0.67) provide a clear physicochemical rationale for any observed biological differences, aiding in the construction of predictive pharmacophore models.

Quote Request

Request a Quote for 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.